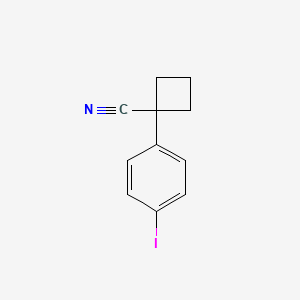

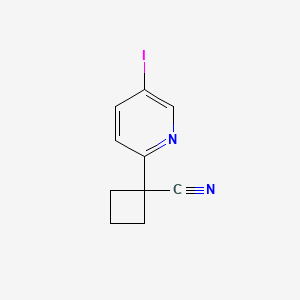

1-(4-Iodophenyl)cyclobutanecarbonitrile

Vue d'ensemble

Description

1-(4-Iodophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H10IN . It has a molecular weight of 283.107 . This compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring attached to a carbonitrile group and a 4-iodophenyl group . The exact 3D structure and other related properties would require more specific scientific analysis tools.Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.107 and a molecular formula of C11H10IN . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique

Photocycloaddition Reactions

Research has demonstrated the utility of cyclobutanes, which are structurally related to 1-(4-Iodophenyl)cyclobutanecarbonitrile, in photocycloaddition reactions. These reactions are significant for their regioselectivity and the synthetic utility of de Mayo type reactions, especially in the context of isocarbostyrils and stable β-dicarbonyl enol derivatives (Minter et al., 2002).

Spiro Hydrocarbon Formation

Cyclobutane derivatives have been studied for their ability to form spiro hydrocarbons. Such transformations are crucial for understanding the chemical behavior of cyclobutane rings and their potential utility in various synthetic applications (Oda et al., 1999).

Square-Grid Polymer Synthesis

There is research exploring the synthesis of square-grid polymers using cyclobutane derivatives. This synthesis involves two-dimensional cross-linking polymerization, demonstrating the potential of cyclobutanes in advanced material science (Harrison et al., 1997).

Photochemical Reactions and Nucleophile-Olefin Combination

Cyclobutane derivatives have been investigated in photochemical reactions, particularly in the context of nucleophile-olefin combinations. Such studies contribute to a deeper understanding of photochemistry and the roles of cyclobutanes in these processes (Arnold & Du, 1994).

Antiproliferative Activity in Cancer Research

Some cyclobutane derivatives have shown antiproliferative activities against various cancer cell lines. This indicates potential applications of such compounds in cancer research and treatment (Mar'yasov et al., 2020).

Safety and Hazards

The safety data sheet for 1-(4-Iodophenyl)cyclobutanecarbonitrile suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone . It is recommended to consult a physician and show the safety data sheet for further instructions .

Propriétés

IUPAC Name |

1-(4-iodophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVQZZFAQJLKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)

![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)

![1-[4-(4-Chloro-phenoxy)-2-trifluoromethyl-phenyl]-ethanone](/img/structure/B1402293.png)

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)

![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)